Quinolizines

Quinolizines are a class of heterocyclic organic compounds characterized by a five-membered ring structure containing nitrogen atoms at both ends and one in the middle, forming a pyrrolidine ring. These compounds possess diverse structural features and exhibit a wide range of biological activities due to their unique chemical properties.

Typically, quinolizines are used as intermediates in organic synthesis for the preparation of various pharmaceuticals, agricultural chemicals, and dyes. They often serve as lead compounds in drug discovery processes due to their potential as anti-inflammatory agents, immunosuppressants, and antifungal drugs. Additionally, some quinolizines display pharmacological activities such as antioxidant, anticancer, and antimicrobial properties.

The synthesis of quinolizines can be achieved through various methods including condensation reactions between aldehydes or ketones and amine derivatives under basic conditions, or via multistep syntheses involving ring-closing metathesis or intramolecular cyclization. Their structural diversity allows for the design and modification of functional groups to enhance their biological activities.

Due to their versatile nature and potential applications, quinolizines continue to attract significant interest in both academic and industrial research fields.

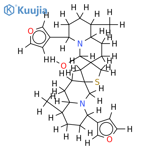

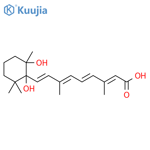

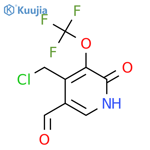

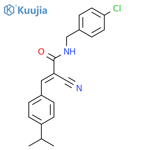

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

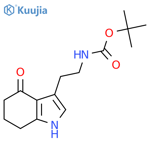

|

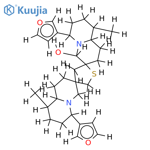

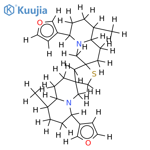

6-furan-3-yl-3,9-dimethyl-1,3,4,8,9,9a-hexahydro-2H-quinolizine | 1084-29-3 | C15H21NO |

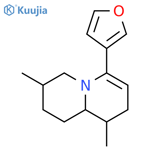

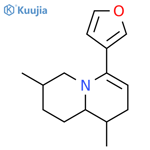

|

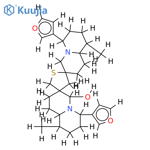

6-furan-3-yl-3,9-dimethyl-1,3,4,8,9,9a-hexahydro-2H-quinolizine | 1143-55-1 | C15H21NO |

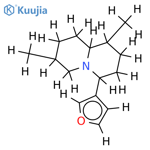

|

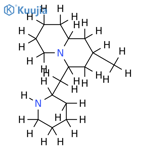

(-)-7-epi-deoxynupharidine | 28463-31-2 | C15H23NO |

|

(3R)-6c,6''t''-di-furan-3-yl-9t,9''c''-dimethyl-(3rS,9at,2'r'C2,4't'C2'',3''r''C3',9''ac'')-dodecahydro-dispiro[quinolizine-3,2'-thiophene-4',3''-quinolizin]-4xi-ol | 50478-55-2 | C30H42N2O3S |

|

senepodine C | 572873-45-1 | C22H38N2 |

|

6'-Hydroxythiobinupharidin | 55869-58-4 | C30H42N2O3S |

|

(+)-cermizine D | 1028560-62-4 | C16H30N2 |

|

6-Hydroxythiobinupharidin | 60497-18-9 | C30H42N2O3S |

|

'Neothiobinupharidin' | 58845-63-9 | C30H42N2O2S |

|

6'-Hydroxy-Thiobinupharidine | 52002-85-4 | C30H42N2O3S |

Gerelateerde literatuur

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

Aanbevolen leveranciers

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten

-

Ro 22-5112 Cas No: 73341-58-9

Ro 22-5112 Cas No: 73341-58-9 -

-

-

Glycosine hydrochloride Cas No: 6000-56-2

Glycosine hydrochloride Cas No: 6000-56-2 -